molecular formula C8H12BrNO B13453535 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one

Katalognummer: B13453535
Molekulargewicht: 218.09 g/mol
InChI-Schlüssel: QILHIKRIKYJOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Bromomethyl)-6-azaspiro[34]octan-5-one is a chemical compound with the molecular formula C8H11BrO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one typically involves the bromination of a precursor molecule. One common method is the bromination of 6-azaspiro[3.4]octan-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Products like azido derivatives, thiocyanate derivatives, or ethers.

    Oxidation: Products like carboxylic acids or ketones.

    Reduction: Products like alcohols or dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(Chloromethyl)-6-azaspiro[3.4]octan-5-one
  • 7-(Iodomethyl)-6-azaspiro[3.4]octan-5-one
  • 6-Azaspiro[3.4]octan-5-one

Uniqueness

7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Eigenschaften

Molekularformel

C8H12BrNO

Molekulargewicht

218.09 g/mol

IUPAC-Name

7-(bromomethyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C8H12BrNO/c9-5-6-4-8(2-1-3-8)7(11)10-6/h6H,1-5H2,(H,10,11)

InChI-Schlüssel

QILHIKRIKYJOTD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(NC2=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.